3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
CAS No.: 2375269-15-9
Cat. No.: VC5475853
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375269-15-9 |
|---|---|
| Molecular Formula | C6H9ClN2O3 |
| Molecular Weight | 192.6 |
| IUPAC Name | 3-methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H |
| Standard InChI Key | YDTJPZXZQDSRPZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C=N1)OC)C(=O)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines an imidazole ring—a five-membered heterocycle with two nitrogen atoms—with three distinct substituents:
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A methoxy group (-OCH) at position 3, enhancing electron density and influencing reactivity.
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A methyl group (-CH) at position 5, contributing to steric effects and lipophilicity.
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A carboxylic acid (-COOH) at position 4, enabling salt formation (e.g., hydrochloride) for improved solubility.
The hydrochloride salt form () stabilizes the molecule via ionic interactions, as evidenced by its InChIKey YDTJPZXZQDSRPZ-UHFFFAOYSA-N and SMILES CC1=C(N(C=N1)OC)C(=O)O.Cl.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.6 g/mol |
| IUPAC Name | 3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride |
| SMILES | CC1=C(N(C=N1)OC)C(=O)O.Cl |
| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H |
| Solubility (Water) | Not fully characterized |
Spectroscopic Data
While nuclear magnetic resonance (NMR) or infrared (IR) spectra for this specific compound are unavailable, analogous imidazole derivatives exhibit predictable signals:
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NMR: Methyl groups resonate near δ 2.1–2.5 ppm, methoxy protons at δ 3.3–3.8 ppm, and carboxylic acid protons (if un-ionized) at δ 10–12 ppm .
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NMR: Carboxylic carbons appear at δ 165–175 ppm, imidazole ring carbons at δ 120–150 ppm, and methyl/methoxy carbons at δ 15–60 ppm .
Synthesis and Manufacturing
Synthetic Pathways
Though no explicit protocol for 3-methoxy-5-methylimidazole-4-carboxylic acid hydrochloride exists in public literature, its synthesis likely involves:
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Imidazole Ring Formation: Cyclization of α-amino ketones or condensation of glyoxal with ammonia and aldehydes.
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Functionalization:
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
A hypothetical route inspired by related compounds (e.g., methyl 3-methoxy-4-nitrobenzoate ) might involve:
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Nitration of a methyl benzoate precursor.
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Methoxylation under basic conditions.
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Reduction of nitro groups to amines.
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Cyclization to form the imidazole core.
Process Optimization
The patent CN110352193B highlights the use of N-alkylimidazoles (e.g., N-methylimidazole) to enhance reaction efficiency and purity in similar syntheses . For instance, N-methylimidazole acts as both a base and catalyst, mitigating side reactions and improving yields by stabilizing intermediates .
Pharmacological and Toxicological Considerations
Bioavailability and Metabolism
Future Directions
Research Priorities
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Synthetic optimization: Develop one-pot methodologies using green solvents (e.g., ethanol/water mixtures).
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Biological screening: Evaluate antimicrobial efficacy against multidrug-resistant strains (e.g., MRSA, Candida auris).
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Computational modeling: Predict binding affinities for targets like fungal CYP51 or bacterial penicillin-binding proteins.
Industrial Collaboration
Partnerships with pharmaceutical and agrochemical firms could accelerate scale-up, leveraging technologies like continuous flow chemistry for kilogram-scale production .
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